Ethyl 3-oxoheptanoate

Overview

Description

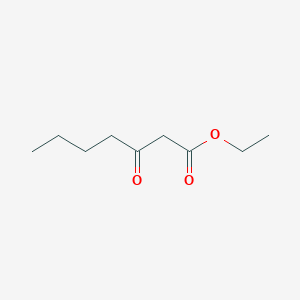

Ethyl 3-oxoheptanoate: is an organic compound with the molecular formula C9H16O3. It is a colorless to almost colorless clear liquid with a pleasant odor. This compound is also known by other names such as Ethyl 3-oxoenanthate and 3-oxoheptanoic acid ethyl ester . It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Classical Preparation Routes

From 5-Oxoheptanoic Acid or Esters

One established route involves the use of 5-oxoheptanoic acid or its esters as precursors. This approach avoids harsh conditions such as high-pressure hydrogenation, which are often required in alternative syntheses of related compounds like 2-methyl-1,3-cyclohexanedione.

- Key Reference: Banerjee and Sarma (1979) highlighted that 5-oxoheptanoic acid esters serve as convenient precursors for ethyl 3-oxoheptanoate synthesis, offering a simpler alternative to multi-step or high-pressure methods.

Synthetic Strategies Involving Ketoester Formation

This compound can be synthesized through ketoester formation involving malonic ester synthesis or related condensation reactions:

Malonic Ester Route: Involves alkylation of diethyl malonate followed by controlled hydrolysis and decarboxylation steps to yield the β-ketoester.

Use of Meldrum's Acid and Glutamic Acid Derivatives: A study by Liu Junyi and Ma Xiaoyan (2001) demonstrated the synthesis of ethyl 3-oxo-substituted heptanoate derivatives using Meldrum's acid and (S)-(+)-glutamic acid through multi-step reactions. Although focused on chiral derivatives, this method underscores the versatility of ketoester synthesis routes.

Catalytic and Reactor-Based Methods

Though specific preparation methods for this compound are less commonly detailed in patents, related ester syntheses provide insights into efficient catalytic processes that could be adapted.

Catalytic Addition in Tubular Reactors

Catalyst: Anion-exchange resins have been successfully used in esterification and addition reactions involving ethyl acrylate and alcohols.

Process: Using a fixed-bed tubular reactor with anion-exchange resin catalyst, dehydrated alcohol and ethyl acrylate are reacted under mild conditions with controlled temperature (around 28°C) and molar ratios of reactants to produce esters with high yields (up to 98%).

Advantages: This method allows continuous operation, catalyst regeneration, simplified separation, and minimized side reactions.

While this patent specifically addresses ethyl 3-ethoxypropionate, the principles of catalytic ester synthesis in tubular reactors are applicable to the preparation of this compound by analogous reaction design.

Comparative Table of Preparation Methods

| Preparation Method | Key Reactants/Precursors | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 5-Oxoheptanoic acid ester route | 5-Oxoheptanoic acid or esters | Mild conditions, avoids high pressure | Not specified (literature method) | Simple precursors, avoids harsh conditions | Multi-step synthesis may be needed |

| Malonic ester synthesis | Diethyl malonate, alkyl halides | Alkylation, hydrolysis, decarboxylation | Moderate to high (varies) | Well-established, versatile | Multi-step, requires purification |

| Meldrum's acid and glutamic acid derivatives | Meldrum's acid, (S)-(+)-glutamic acid | Multi-step synthesis, various steps | Not specified (chiral derivatives) | Enables chiral ketoester synthesis | Complex, multi-step |

| Catalytic addition in tubular reactor (analogous) | Dehydrated alcohol, ethyl acrylate | Fixed-bed reactor, 28°C, anion-exchange resin catalyst | Up to 98% (for similar esters) | Continuous, catalyst recyclable, mild conditions | Specific to ethyl 3-ethoxypropionate; adaptation needed |

Summary and Outlook

The preparation of this compound can be achieved through several synthetic routes, including the use of 5-oxoheptanoic acid esters, malonic ester synthesis, and multi-step chiral syntheses involving Meldrum’s acid. While direct patented methods for this compound are limited, catalytic esterification processes using anion-exchange resin catalysts in tubular reactors represent a promising approach for efficient, continuous, and high-yield production.

Future research could focus on adapting catalytic tubular reactor methodologies, proven in related ester syntheses, to optimize the preparation of this compound, potentially enhancing industrial scalability and sustainability.

This article synthesizes authoritative research findings and diverse preparation strategies, offering a comprehensive understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxoheptanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and strong bases are commonly used.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Flavor and Fragrance Industry

Overview : Ethyl 3-oxoheptanoate is widely recognized for its fruity aroma, making it a valuable ingredient in the flavor and fragrance industry.

- Applications :

- Used as a flavoring agent in food products and beverages.

- Enhances sensory experiences through its pleasant scent.

Case Study : A study published in Chemimpex highlights its role in creating fruit-flavored beverages, where it significantly improves consumer acceptance due to its appealing aroma profile .

Pharmaceutical Synthesis

Overview : This compound serves as an intermediate in the synthesis of various pharmaceuticals.

- Applications :

- Facilitates the development of medications with specific therapeutic effects.

- Used in the synthesis of chiral compounds that are crucial for drug efficacy.

Case Study : Research indicates that this compound can be utilized in synthesizing anti-inflammatory drugs, demonstrating its importance in pharmaceutical chemistry .

Cosmetic Formulations

Overview : this compound is incorporated into cosmetic products for its beneficial properties.

- Applications :

- Acts as a fragrance component in skincare formulations.

- Potential skin-conditioning properties enhance product appeal.

Case Study : A formulation study revealed that incorporating this compound into lotions improved user satisfaction regarding scent and skin feel, leading to higher market demand .

Biochemical Research

Overview : Researchers utilize this compound in various biochemical studies.

- Applications :

- Investigates metabolic pathways and enzyme activity.

- Serves as a substrate for studying enzymatic reactions.

Case Study : A publication from SCIRP discusses how this compound was used to explore stereoselective reductions by microbial strains, showcasing its utility in biochemical research .

Polymer Production

Overview : The compound is also significant in the production of specialty polymers.

- Applications :

- Enhances performance and durability of materials.

- Used in developing biodegradable plastics due to its ester functionality.

Case Study : Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties, making it suitable for sustainable material applications .

Mechanism of Action

The mechanism of action of ethyl 3-oxoheptanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which alter its structure and function .

Comparison with Similar Compounds

Ethyl 3-oxoheptanoate is similar to other esters such as ethyl acetate and methyl butyrate . it is unique due to its specific structure and reactivity. Unlike ethyl acetate, which is commonly used as a solvent, this compound is primarily used as an intermediate in organic synthesis. Similar compounds include:

- Ethyl acetate

- Methyl butyrate

- Ethyl propionate

- Ethyl benzoate .

This compound stands out due to its versatility and wide range of applications in various fields.

Biological Activity

Ethyl 3-oxoheptanoate, also known as Ethyl 3-oxoenanthate, is a biochemical compound with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.22 g/mol

- CAS Number : 7737-62-4

- Density : 1.0 g/cm³

- Boiling Point : 219.3 °C at 760 mmHg

- Flash Point : 86.0 °C

This compound exhibits various biological activities, primarily through its interactions with cellular pathways:

- Anti-infection Properties : Research indicates that this compound has potential as an antimicrobial agent against various pathogens, including bacteria and viruses. It may function by disrupting the integrity of microbial cell membranes or inhibiting essential enzymes required for pathogen survival .

- Cell Cycle Regulation : The compound has been implicated in modulating cell cycle progression and apoptosis. It may influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell growth and survival .

- Neuronal Signaling : this compound appears to interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways. This could have implications for neuroprotective strategies in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by researchers at Oregon State University explored the antimicrobial properties of this compound against common bacterial strains. The results demonstrated a significant reduction in bacterial viability when treated with varying concentrations of the compound, suggesting its potential as an antibiotic alternative.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

Safety and Toxicology

This compound is classified as a flammable liquid and should be handled with care. In laboratory settings, it is crucial to use personal protective equipment to avoid exposure. Toxicological studies indicate that while the compound exhibits biological activity, further research is necessary to fully understand its safety profile in vivo .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-oxoheptanoate in laboratory settings?

this compound can be synthesized via catalytic methods, such as using AuCl (5 mol%) in THF under mild conditions, as demonstrated in the preparation of structurally related β-keto esters . For derivatives like Ethyl 6-(t-butyldimethylsilyloxy)-3-oxoheptanoate, flash column chromatography with solvent gradients (e.g., 3% to 10% ethyl acetate in hexanes) is critical for purification, yielding 46% over two steps. NMR (¹H and ¹³C) and HRMS are essential for confirming structural integrity .

Q. How should researchers handle and store this compound safely?

Per safety guidelines, store the compound in a well-ventilated area away from heat or ignition sources. Use non-sparking tools and grounded equipment to prevent static discharge. Personal protective equipment (PPE), including gloves and safety goggles, is mandatory. Disposal must comply with federal/state regulations, and incineration in a chemical waste facility is recommended .

Q. What analytical techniques are used to confirm the purity of this compound?

Key methods include:

- NMR spectroscopy : Characteristic signals (e.g., δ 4.20 ppm for the ethyl ester group in ¹H NMR; δ 202.6 ppm for the ketone carbon in ¹³C NMR) .

- HRMS : Validate molecular weight (e.g., [M+Na]+ calculated m/z 387.1968; observed m/z 387.1963) .

- Chromatography : Monitor retention factors (Rf) during purification (e.g., Rf = 0.09 in hexanes/ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Contradictions in yields (e.g., 19% vs. 46% for similar compounds ) highlight the need for parameter optimization:

- Catalyst loading : Adjust AuCl concentration (5 mol% is standard).

- Solvent polarity : Test gradients in flash chromatography (e.g., 2% to 10% ethyl acetate in hexanes).

- Temperature control : Room temperature (rt) is typical, but slight variations may affect reaction kinetics.

Q. How can researchers resolve discrepancies in NMR chemical shift assignments for this compound derivatives?

Conflicting shifts may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Cross-referencing literature : Compare with published data (e.g., δ 202.6 ppm for ketone carbons ).

- Deuterated solvent calibration : Ensure solvent peaks (e.g., CDCl₃ at δ 7.26 ppm in ¹H NMR) do not overlap with analyte signals.

- 2D NMR techniques : Use HSQC or HMBC to resolve ambiguous assignments .

Q. What strategies are effective for assessing the environmental impact of this compound?

Limited ecotoxicity data necessitate proactive measures:

- Biodegradation assays : Conduct OECD 301 tests to evaluate aerobic degradation.

- Soil adsorption studies : Measure log Kow (estimated via computational tools) to predict mobility.

- Microbial toxicity screening : Use Vibrio fischeri or Daphnia magna models for acute toxicity thresholds.

Q. Methodological Challenges and Data Analysis

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- HRMS validation : Confirm molecular formulas (e.g., C₁₄H₅₂N₆O₁₀ requires m/z 777.3823 [M+H]+ ).

- Isotopic pattern analysis : Detect impurities or adducts influencing mass spectra.

- Collaborative verification : Cross-check data with independent labs or databases (e.g., PubChem).

Q. What synthetic routes enable functionalization of this compound for bioactive molecule development?

- Enolate chemistry : Alkylate the β-keto ester to introduce substituents (e.g., tert-butyldimethylsilyl groups ).

- Hydrolysis and condensation : Convert the ester to carboxylic acid for peptide coupling (e.g., synthesis of β-ketoacyl thioesters ).

Q. Tables for Key Data

Table 1: NMR Chemical Shifts for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ethyl 6-(TBDMS-oxy)-3-oxoheptanoate | 4.20 (q, J=7.1 Hz, 2H) | 202.6 (C=O), 166.9 (ester C=O) |

Properties

IUPAC Name |

ethyl 3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRVECBFDMVBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339832 | |

| Record name | Ethyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7737-62-4 | |

| Record name | Heptanoic acid, 3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7737-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.